3-butoxy-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
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Overview
Description
3-butoxy-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a synthetic organic compound characterized by its complex molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Butoxy Group: The butoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.
Attachment of the 2-Chlorobenzyl Group: This step involves a nucleophilic substitution reaction where the benzamide core reacts with 2-chlorobenzyl chloride.
Incorporation of the 1,1-Dioxidotetrahydrothiophen Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrothiophen ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, 3-butoxy-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features suggest it could interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the butoxy group, which may affect its solubility and reactivity.
3-butoxy-N-(benzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Lacks the chlorine atom, which could influence its electronic properties and biological activity.
3-butoxy-N-(2-chlorobenzyl)-N-(tetrahydrothiophen-3-yl)benzamide: Lacks the dioxidotetrahydrothiophen group, which may alter its chemical reactivity and stability.
Uniqueness
The presence of the butoxy group, the 2-chlorobenzyl moiety, and the 1,1-dioxidotetrahydrothiophen ring in 3-butoxy-N-(2-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide makes it unique. These structural features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.
Properties
Molecular Formula |
C22H26ClNO4S |
---|---|
Molecular Weight |
436.0 g/mol |
IUPAC Name |
3-butoxy-N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)benzamide |
InChI |
InChI=1S/C22H26ClNO4S/c1-2-3-12-28-20-9-6-8-17(14-20)22(25)24(19-11-13-29(26,27)16-19)15-18-7-4-5-10-21(18)23/h4-10,14,19H,2-3,11-13,15-16H2,1H3 |
InChI Key |
UWPIAUOTAOTCEQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
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